molecular formula C7H7ClN2O3 B1640236 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde CAS No. 134221-52-6

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Cat. No. B1640236
CAS RN: 134221-52-6
M. Wt: 202.59 g/mol
InChI Key: KSUIGOHQLMJUSE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C7H7ClN2O3 . It is also known by its IUPAC name, 4-chloro-2,6-dimethoxy-pyrimidine-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a chloro group at the 4th position, methoxy groups at the 2nd and 6th positions, and a formyl group at the 5th position . The InChI code for this compound is 1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 202.6 . It is a solid at room temperature . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis of Novel Heterocycles Research has shown that 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde plays a crucial role in the synthesis of novel heterocyclic compounds. For instance, it has been used in the intramolecular synthesis of pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines, showcasing its versatility in generating complex structures with potential biological activities (Baruah et al., 1996).

Chemoselective Coupling Reactions The compound has also been instrumental in chemoselective coupling reactions, specifically in the selective substitution on the pyrimidine ring, which leads to the formation of diaminopyrimidine aldehydes. This highlights its significance in creating compounds with high yields and potential applicability in various fields of chemistry and biology (Choudhury et al., 2008).

Interaction with Glycine Esters Furthermore, studies have explored the interaction of this compound with glycine esters, leading to the discovery of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings open up new avenues for synthesizing potentially biologically active compounds, underscoring the chemical's role in innovative pharmaceutical research (Zinchenko et al., 2018).

Lipophilic Cholesteryl Derivatives Synthesis It has been used in the synthesis of lipophilic cholesteryl derivatives of pyrimidine carbaldehydes, which exhibit self-assembly properties and potential for gelation in organic solvents. This research highlights the compound's utility in developing new materials with unique physical properties and applications in materials science (Datta & Bhattacharya, 2015).

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is not currently known .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUIGOHQLMJUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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